molecular formula C13H10ClFO B6373875 4-(2-Chloro-4-methylphenyl)-3-fluorophenol CAS No. 1261993-12-7

4-(2-Chloro-4-methylphenyl)-3-fluorophenol

Cat. No.: B6373875
CAS No.: 1261993-12-7
M. Wt: 236.67 g/mol
InChI Key: NAOHBSURHNJVIA-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-methylphenyl)-3-fluorophenol is an organic compound that belongs to the class of halogenated phenols This compound is characterized by the presence of a chloro group, a methyl group, and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-methylphenyl)-3-fluorophenol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where 2-chloro-4-methylphenol is reacted with a fluorinating agent under acidic conditions. The reaction typically requires a catalyst such as aluminum chloride and is carried out at elevated temperatures to facilitate the substitution of the hydrogen atom with a fluorine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, is employed to isolate and purify the compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-methylphenyl)-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in the formation of various substituted phenols.

Scientific Research Applications

4-(2-Chloro-4-methylphenyl)-3-fluorophenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-methylphenyl)-3-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms in the compound enhances its binding affinity to these targets, leading to specific biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylphenol
  • 4-Chloro-2-methylphenol
  • 3-Chloro-2-methylphenol
  • 4-Fluoro-2-methylphenol

Uniqueness

4-(2-Chloro-4-methylphenyl)-3-fluorophenol is unique due to the presence of both chloro and fluoro substituents on the phenol ring. This combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(2-chloro-4-methylphenyl)-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c1-8-2-4-10(12(14)6-8)11-5-3-9(16)7-13(11)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOHBSURHNJVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684304
Record name 2'-Chloro-2-fluoro-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-12-7
Record name 2'-Chloro-2-fluoro-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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